molecular formula C10H10BrN B13344127 7-bromo-4-ethyl-1H-indole

7-bromo-4-ethyl-1H-indole

Cat. No.: B13344127
M. Wt: 224.10 g/mol
InChI Key: LLJFPHDTIRWSKY-UHFFFAOYSA-N
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Description

7-bromo-4-ethyl-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-ethyl-1H-indole typically involves the bromination of 4-ethyl-1H-indole. One common method is the Bartoli indole synthesis, which involves the reaction of 1-bromo-4-ethyl-2-nitrobenzene with a Grignard reagent (CH2CHMgBr) in tetrahydrofuran (THF) to yield the desired bromo-indole .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: 7-bromo-4-ethyl-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can modify the functional groups on the indole ring .

Scientific Research Applications

Chemistry: 7-bromo-4-ethyl-1H-indole is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: Indole derivatives, including this compound, have shown potential in various biological applications. They are studied for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and other specialty chemicals. Their unique chemical properties make them suitable for various applications .

Mechanism of Action

The mechanism of action of 7-bromo-4-ethyl-1H-indole is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they can bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 4-ethyl-1H-indole
  • 7-bromo-1H-indole
  • 4-ethyl-7-methoxy-1H-indole

Comparison: 7-bromo-4-ethyl-1H-indole is unique due to the presence of both the bromine and ethyl groups on the indole ring. This combination of substituents can influence its reactivity and biological activity, making it distinct from other indole derivatives .

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

7-bromo-4-ethyl-1H-indole

InChI

InChI=1S/C10H10BrN/c1-2-7-3-4-9(11)10-8(7)5-6-12-10/h3-6,12H,2H2,1H3

InChI Key

LLJFPHDTIRWSKY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CNC2=C(C=C1)Br

Origin of Product

United States

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